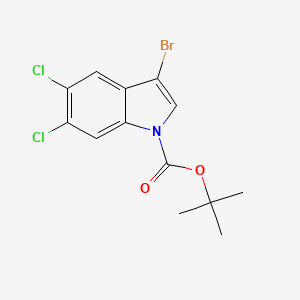
tert-Butyl 3-bromo-5,6-dichloro-1H-indole-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3-bromo-5,6-dichloro-1H-indole-1-carboxylate is a synthetic organic compound that belongs to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is particularly interesting due to its unique structure, which includes bromine and chlorine substituents on the indole ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-bromo-5,6-dichloro-1H-indole-1-carboxylate typically involves multiple steps starting from commercially available materials. One common method includes the bromination and chlorination of an indole precursor, followed by the introduction of the tert-butyl ester group. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure selectivity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and purity of the final product. Industrial methods also focus on minimizing waste and reducing the environmental impact of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-bromo-5,6-dichloro-1H-indole-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The indole ring can be oxidized or reduced under specific conditions, leading to different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and oxidizing or reducing agents for redox reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized indoles, while coupling reactions can produce biaryl compounds or other complex structures.
Scientific Research Applications
tert-Butyl 3-bromo-5,6-dichloro-1H-indole-1-carboxylate has several scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules, it is valuable in the development of new synthetic methodologies.
Biology: The compound can be used to study the biological activity of indole derivatives, which are known to exhibit various pharmacological properties.
Medicine: It serves as a precursor for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials, including dyes and pigments.
Mechanism of Action
The mechanism of action of tert-Butyl 3-bromo-5,6-dichloro-1H-indole-1-carboxylate depends on its specific application. In biological systems, indole derivatives often interact with enzymes or receptors, modulating their activity. The presence of bromine and chlorine atoms can influence the compound’s binding affinity and selectivity, making it a useful tool in drug discovery and development.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 5-bromo-1H-indole-1-carboxylate
- tert-Butyl 6-(chloromethyl)-1H-indole-1-carboxylate
- tert-Butyl 3-(bromomethyl)-1H-indole-1-carboxylate
Uniqueness
tert-Butyl 3-bromo-5,6-dichloro-1H-indole-1-carboxylate is unique due to the specific positioning of the bromine and chlorine atoms on the indole ring. This unique substitution pattern can lead to different chemical reactivity and biological activity compared to other indole derivatives. The compound’s structure allows for selective modifications, making it a versatile intermediate in various synthetic and research applications.
Properties
Molecular Formula |
C13H12BrCl2NO2 |
|---|---|
Molecular Weight |
365.0 g/mol |
IUPAC Name |
tert-butyl 3-bromo-5,6-dichloroindole-1-carboxylate |
InChI |
InChI=1S/C13H12BrCl2NO2/c1-13(2,3)19-12(18)17-6-8(14)7-4-9(15)10(16)5-11(7)17/h4-6H,1-3H3 |
InChI Key |
CBXPSQGPURATKE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=CC(=C(C=C21)Cl)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


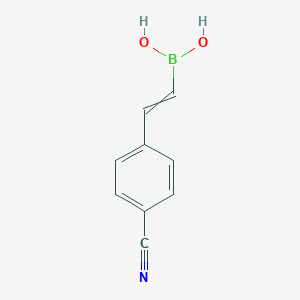
![Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(2-bromophenyl)carbonyl]amino}benzoate](/img/structure/B12499752.png)
![{4-[2-(Morpholin-4-yl)-2-oxoethoxy]benzylidene}propanedinitrile](/img/structure/B12499756.png)
![2-{[(Benzyloxy)carbonyl]amino}-5-(methylsulfanyl)pentanoic acid](/img/structure/B12499766.png)
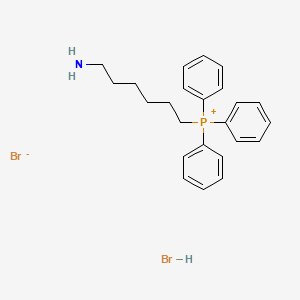
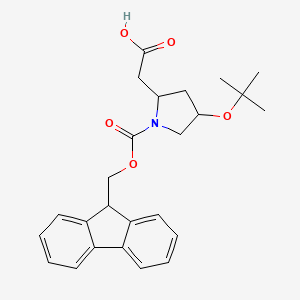
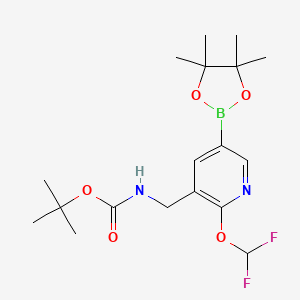
![2,6-Bis[1,1-bis(2-pyridyl)ethyl]pyridine](/img/structure/B12499787.png)
![5-[4-(benzyloxy)-3-ethoxy-5-(prop-2-en-1-yl)benzylidene]-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B12499789.png)
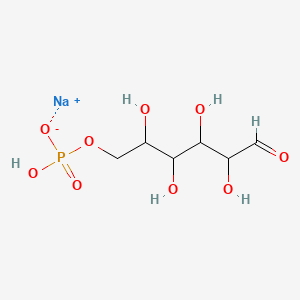
![4-{5-[(E)-{[4-(acetylamino)phenyl]imino}methyl]furan-2-yl}-3-methylbenzoic acid](/img/structure/B12499797.png)
![1-[6-(morpholin-4-yl)pyrimidin-4-yl]-1H-pyrazole-3-carboxylic acid](/img/structure/B12499804.png)
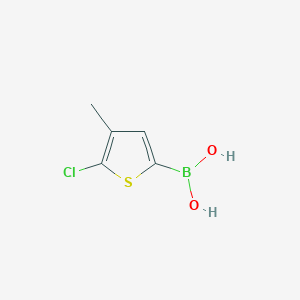
![4-[3-(4-Methoxyphenyl)-5-(trifluoromethyl)pyrazol-1-yl]-6-methylpyrimidin-2-amine](/img/structure/B12499816.png)
